PAR-4 Agonist Peptide, amide TFA
Description
Overview of the Protease-Activated Receptor Family in Cellular Signaling
Protease-activated receptors (PARs) are a unique subfamily of G protein-coupled receptors (GPCRs) that convert extracellular proteolytic events into intracellular signals. unimelb.edu.au The family consists of four members: PAR1, PAR2, PAR3, and PAR4. nih.gov These receptors are widely expressed in various tissues and cell types, including vascular, immune, and epithelial cells, as well as astrocytes and neurons, where they play critical roles in a multitude of physiological and pathological processes. nih.govfrontiersin.org
The activation mechanism of PARs is irreversible and distinct from that of other GPCRs. nih.govnih.gov It involves the proteolytic cleavage of the receptor's extracellular N-terminus by a specific protease, such as thrombin or trypsin. frontiersin.orgportlandpress.com This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the body of the receptor to initiate signal transduction. nih.govportlandpress.com This unique activation process means that PARs are essentially 'single-use' receptors, as the cleavage is irreversible. portlandpress.com Following activation, PAR signaling is terminated through mechanisms like endocytosis and lysosomal degradation. nih.govnih.gov The signaling cascades triggered by PAR activation can influence a wide range of cellular responses, including cell shape changes, secretion, integrin activation, metabolic responses, and cell motility. portlandpress.com
Physiological and Pathological Roles of Proteinase-Activated Receptor-4
Proteinase-activated receptor-4 (PAR-4) is a member of the PAR family that is activated by proteases like thrombin and trypsin. frontiersin.orgportlandpress.com While PAR1 is a high-affinity receptor for thrombin, PAR-4 functions as a low-affinity receptor, suggesting its activation requires higher concentrations of thrombin. frontiersin.orgnih.gov PAR-4 is expressed in a variety of cells, including platelets, endothelial cells, leukocytes, and cardiomyocytes, and is implicated in numerous physiological and disease states. nih.govphysiology.orgahajournals.org
In human platelets, the activation of both PAR1 and PAR4 by thrombin is crucial for initiating aggregation and secretion, which are key events in hemostasis and thrombosis. nih.govnih.gov PAR-4 signaling in platelets is primarily mediated through Gq and G12/13 protein subunits, leading to intracellular calcium mobilization and Rho activation, which are essential for platelet shape change and aggregation. nih.govnih.gov
Beyond its role in thrombosis, PAR-4 is involved in inflammation, pain modulation, and tissue injury. frontiersin.orgphysiology.org Studies have shown that PAR-4 activation can contribute to inflammatory responses and pain. For instance, a PAR-4 activating peptide was found to increase the expression of the pro-inflammatory cytokine TNF-α in human cells. nih.gov In the context of tissue injury, PAR-4 has been implicated in the pathology of myocardial infarction and kidney injury. physiology.orgahajournals.org Research in mouse models indicates that PAR-4 contributes to myocyte death and cardiac dysfunction following acute myocardial infarction and plays a role in the pathology of acute and chronic kidney injury. physiology.orgahajournals.org
Table 1: Summary of Physiological and Pathological Roles of PAR-4
| Process | Role of PAR-4 | Key Findings | References |
|---|---|---|---|
| Hemostasis & Thrombosis | Pro-thrombotic | Activation by thrombin on platelets leads to aggregation, secretion, and procoagulant microparticle formation. | nih.govphysiology.orgnih.gov |
| Inflammation | Pro-inflammatory | Activation can increase pro-inflammatory cytokine expression (e.g., TNF-α) and mediate leukocyte recruitment. | nih.govahajournals.org |
| Pain | Pain Modulation | Implicated in inflammatory pain modulation. | physiology.org |
| Cardiovascular Disease | Pathological | Contributes to myocyte death and cardiac dysfunction after myocardial infarction. | physiology.orgahajournals.org |
| Kidney Disease | Pathological | Contributes to the pathology in mouse models of acute and chronic kidney injury. | physiology.org |
| Cancer | Pro-proliferative | Implicated in cancer progression. | nih.gov |
PAR-4 Agonist Peptide, amide TFA as a Selective Research Probe for PAR-4
To investigate the specific functions of PAR-4, researchers utilize synthetic peptides that can mimic the action of the natural tethered ligand. This compound is one such tool. It is a selective agonist for proteinase-activated receptor-4. medchemexpress.comtargetmol.com
This peptide, also known by the sequence AY-NH2 TFA, is designed to activate PAR-4 without affecting PAR-1 or PAR-2, providing a specific means to probe the receptor's functions. medchemexpress.comtargetmol.commedchemexpress.com The effects induced by this agonist can be blocked by a PAR-4 antagonist, further confirming its specificity. medchemexpress.comtargetmol.commedchemexpress.com The development of such selective agonists is crucial for distinguishing the roles of PAR-4 from other PARs, especially PAR1, with which it shares a common activator in thrombin. nih.gov
Research studies have employed PAR-4 agonist peptides to explore the receptor's role in various biological systems. For example, these peptides have been used to demonstrate that PAR-4 activation can stimulate thromboxane (B8750289) production in human platelets. anaspec.com Furthermore, studies using PAR-4 agonists in animal models have been instrumental in establishing a role for PAR-4 in inflammatory processes, such as paw edema in rats, and in visceral pain modulation. medchemexpress.comnih.gov The use of such selective probes allows for a detailed examination of the signaling pathways and downstream effects of PAR-4 activation in different cell types and disease models. nih.gov
Table 2: Characteristics of this compound
| Property | Description | References |
|---|---|---|
| Chemical Name | This compound | medchemexpress.comtargetmol.com |
| Synonyms | PAR-4-AP TFA; AY-NH2 TFA | medchemexpress.comtargetmol.com |
| Molecular Formula | C36H49F3N8O9 | biocompare.com |
| Molecular Weight | 794.82 g/mol | biocompare.com |
| Mechanism of Action | Selective agonist of proteinase-activated receptor-4 (PAR-4). | medchemexpress.comtargetmol.commedchemexpress.com |
| Selectivity | Does not activate PAR-1 or PAR-2. | medchemexpress.comtargetmol.commedchemexpress.com |
| Research Applications | Used as a research probe to study PAR-4 function in thrombosis, inflammation, and pain. | anaspec.comnih.gov |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Thrombin |
| Trypsin |
| TNF-α |
| AY-NH2 TFA |
Properties
Molecular Formula |
C36H49F3N8O9 |
|---|---|
Molecular Weight |
794.8 g/mol |
IUPAC Name |
N-[2-[[6-amino-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H48N8O7.C2HF3O2/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22;3-2(4,5)1(6)7/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46);(H,6,7) |
InChI Key |
BGPJLFVICWHITH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Molecular Mechanisms of Par 4 Agonist Peptide, Amide Tfa Action
PAR-4 Receptor Activation by Proteolytic Cleavage and Tethered Ligand Formation
Protease-Activated Receptors are distinguished by their novel activation mechanism. nih.gov Unlike typical GPCRs that are activated by soluble ligands, PARs are activated when a protease, such as thrombin, cleaves a specific site on the receptor's N-terminus. nih.govacs.org This cleavage unmasks a new N-terminal sequence that then acts as a tethered ligand, binding to the receptor itself to initiate intracellular signaling. nih.govacs.org
For PAR-4, this proteolytic cleavage occurs at the Arginine47/Glycine48 site. acs.orgnih.gov The newly exposed N-terminus, with the sequence GYPGQV in humans, functions as the tethered ligand. nih.gov This intramolecular binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. acs.orgnih.gov
PAR-4 Agonist Peptide, amide TFA as a Synthetic Mimetic of the Endogenous Tethered Ligand
This compound is designed to mimic the action of the endogenous tethered ligand of PAR-4. acs.org By replicating the key amino acid sequence responsible for receptor activation, this synthetic peptide can directly bind to and activate PAR-4 without the need for prior proteolytic cleavage. acs.org This makes it a valuable tool for studying the specific downstream effects of PAR-4 activation. targetmol.commedchemexpress.comchemsrc.com The peptide with the sequence AYPGKF-amide has been used to activate PAR-4 in experimental settings. nih.gov
Intracellular Signaling Cascades Activated by this compound
Upon activation by this compound, the receptor couples to specific G-proteins, initiating a cascade of intracellular signaling events.
PAR-4 activation is known to couple to G-proteins of the Gαq/11 and Gα12/13 families. acs.orgnih.gov The Gαq/11 pathway is particularly well-characterized and involves the activation of phospholipase C (PLC). nih.gov PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. nih.gov This rise in intracellular calcium is a key signaling event that triggers various cellular responses. nih.gov While PAR-1 activation leads to a rapid and transient increase in intracellular calcium, PAR-4 activation results in a slower, more sustained calcium signal. nih.gov
Dynamics of β-Arrestin Recruitment to Activated PAR-4
Activation of Protease-Activated Receptor 4 (PAR-4) by the synthetic this compound, which mimics the receptor's tethered ligand, initiates a cascade of intracellular events, including the recruitment of β-arrestin proteins. researchgate.net This process is a crucial mechanism for regulating receptor signaling and trafficking. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited from the cytoplasm to the intracellular loops of the activated receptor. nih.gov
Studies utilizing Bioluminescence Resonance Energy Transfer (BRET) have demonstrated that the PAR-4 agonist peptide (AYPGKF-NH₂) effectively triggers the recruitment of both β-arrestin 1 and β-arrestin 2 to the activated PAR-4. researchgate.net This recruitment is essential for receptor desensitization, which terminates G protein-mediated signaling, and for initiating receptor internalization. researchgate.net The activated receptor-β-arrestin complex is internalized via clathrin- and dynamin-dependent pathways, trafficking to early endosomes (Rab5 positive vesicles) and subsequently to lysosomes for degradation. researchgate.net This process ensures that the cellular response to the agonist is appropriately attenuated over time. The dynamics of β-arrestin recruitment can vary depending on the specific agonist, a key factor in the phenomenon of biased agonism.
Induction of Mitogen-Activated Protein Kinase (MAPK) Pathway Signaling
Beyond G protein coupling and calcium mobilization, the activation of PAR-4 by its agonist peptide also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov This pathway is a critical downstream effector that regulates a multitude of cellular processes, including gene expression, proliferation, and inflammation.
Research has specifically shown that stimulation of PAR-4 with the agonist peptide AYPGKF-NH₂ results in the phosphorylation and activation of p44/42 MAPK, also known as Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). researchgate.netnih.gov This activation is a hallmark of PAR-4 signaling and contributes to the receptor's physiological and pathophysiological effects. The MAPK activation can be initiated through both G protein-dependent and β-arrestin-dependent mechanisms, highlighting the complexity of the signaling network downstream of PAR-4. The ability of an agonist to preferentially activate one of these routes over the other is a central aspect of biased signaling. nih.gov
Biased Agonism and Conformational Selectivity of this compound
The concept of biased agonism, or functional selectivity, has revolutionized the understanding of G protein-coupled receptor (GPCR) signaling. It posits that a single receptor can adopt multiple, distinct active conformations upon binding to different ligands. nih.govnih.gov These ligand-specific conformations can then preferentially engage with and activate a subset of the available intracellular signaling pathways, such as specific G proteins or β-arrestins. nih.govresearchgate.net this compound, as a synthetic ligand, participates in this phenomenon, demonstrating the ability to differentially modulate the receptor's downstream signaling profile compared to its endogenous activator, thrombin. nih.govnih.gov
Differential Activation of PAR-4 Downstream Signaling Events
The this compound (AYPGKF-NH₂), activates the canonical PAR-4 signaling pathways, including Gαq/11-mediated calcium mobilization, β-arrestin recruitment, and MAPK activation. nih.gov However, the relative efficacy and potency with which it drives these pathways can differ from that of the natural proteolytic activation by thrombin. This differential activation is the essence of biased agonism. nih.gov
For instance, a study systematically examining a library of peptides derived from the canonical AYPGKF-NH₂ sequence found that modifications to the peptide could significantly alter the signaling output. nih.gov Some peptide variants might strongly activate the calcium signaling pathway while only weakly recruiting β-arrestin, or vice versa. This demonstrates that the receptor can be "biased" towards either G protein-mediated or β-arrestin-mediated signaling depending on the specific molecular structure of the activating ligand.
Table 1: Signaling Profile of PAR-4 Agonist Peptide (AYPGKF-NH₂) at PAR-4
| Signaling Pathway | Observed Effect | Key Mediators | Reference |
|---|---|---|---|
| G Protein Signaling | Activation of Gαq/11-coupled pathway, leading to increased intracellular calcium. | Gαq/11, Phospholipase C | researchgate.netnih.gov |
| β-Arrestin Recruitment | Recruitment of both β-arrestin 1 and β-arrestin 2. | β-arrestin 1, β-arrestin 2 | researchgate.netnih.gov |
Molecular Determinants Governing Biased Signaling Through PAR-4
The biased signaling observed with PAR-4 is governed by the specific conformational state the receptor adopts upon ligand binding. nih.gov The molecular determinants for this conformational selectivity lie in the precise interactions between the agonist and the receptor's binding pocket. The synthetic PAR-4 Agonist Peptide and the endogenously generated tethered ligand, while sharing a primary sequence, may not induce identical receptor conformations. nih.govnih.gov
Several factors contribute to this distinction:
Binding Site Differences : It has been proposed that the soluble synthetic peptide and the tethered ligand may bind to distinct or overlapping sites within the receptor, or that the tethered ligand's attachment to the receptor N-terminus imposes conformational constraints not present with the free peptide. nih.gov
Receptor Conformation : The proteolytic cleavage by thrombin that generates the tethered ligand is itself a significant conformational event that may prime the receptor differently than when it is activated by an exogenous peptide. nih.gov
Key Structural Elements : The molecular determinants within PAR-4 that are critical for agonist binding and biased signaling involve specific amino acid residues in the transmembrane (TM) domains and the extracellular loops (ECLs). nih.gov The interaction of the ligand with these domains, particularly ECL2 and ECL3, is thought to be crucial in stabilizing a specific active conformation and thus directing the signaling traffic towards a particular pathway. nih.govnih.gov Mutations in these regions can dramatically alter the signaling profile, further underscoring their role in governing functional selectivity. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| AYPGKF-NH₂ |
| Thrombin |
| β-arrestin 1 |
Receptor Binding and Structure Activity Relationship Studies
Characterization of the PAR-4 Agonist Peptide, amide TFA Binding Site on PAR-4
The binding site for the PAR-4 agonist is a complex pocket located within the transmembrane (TM) helices of the receptor. Research combining hydrogen/deuterium exchange with computational modeling has identified that the ligand binding site (LBS) is primarily formed by the transmembrane 3 (TM3) and TM7 domains. nih.gov This deep binding pocket within the TM helices is a unique feature of PAR-4 activation compared to other members of the PAR family, such as PAR1 and PAR2. nih.gov
Further studies suggest that the binding mode may differ between the endogenous tethered ligand and exogenous synthetic peptides like this compound. It is proposed that the tethered ligand binds deeper within the transmembrane domain, whereas smaller, lower-affinity agonist peptides might interact with a site located further towards the extracellular loops (ECLs). nih.gov Extracellular loop 3 (ECL3) plays a crucial role as a gatekeeper, undergoing a conformational change to allow the agonist peptide to access the binding pocket. nih.gov This gating mechanism, involving a rearrangement of ECL3, is essential for receptor activation. nih.gov
Identification of Critical Amino Acid Residues for PAR-4 Activation
The specific interaction between the agonist peptide and the receptor is governed by key amino acid residues within the binding pocket and extracellular loops. Mutagenesis and modeling studies have pinpointed several residues that are indispensable for PAR-4 activation.
Elucidation of Asp230's Role in Extracellular Loop-2
Extracellular loop 2 (ECL2) is a critical region for PAR-4 activation. Within this loop, the residue Aspartic acid 230 (Asp230) has been identified as playing a significant role. nih.gov Studies have shown that an anionic cluster in ECL2, which includes Asp224, Asp230, and Asp235, is important for the activation of PAR-4 by its natural activator, thrombin. nih.gov The negative charge provided by these residues is thought to facilitate the interaction with the activating protease and the subsequent binding of the tethered ligand. While some experimental methods like hydrogen/deuterium exchange did not initially reveal the role of ECL2, other studies have confirmed that both His229 and Asp230 in ECL2 are critical for receptor activation. nih.gov This suggests a complex arrangement on the extracellular face of the receptor that is vital for its function. nih.gov
Insights into Interactions with His162 and Tyr255 Residues
Within the transmembrane binding pocket, specific residues are responsible for anchoring the agonist. Computational modeling and structure-based virtual screening for PAR-4 inhibitors have highlighted the importance of specific hydrogen-bonding interactions. These studies identified Histidine 162 (His162) and Tyrosine 255 (Tyr255) as key residues that form hydrogen bonds with ligands in the binding pocket. nih.gov While these insights were derived from antagonist-binding studies, they strongly suggest that these residues are fundamental components of the orthosteric binding site and are therefore crucial for the binding and function of agonist peptides as well. Their ability to form hydrogen bonds makes them prime candidates for stabilizing the agonist peptide in the active conformation required to initiate intracellular signaling.
Other residues also contribute significantly. For instance, Thr153, located in the LBS, has been shown to interact directly with the tethered ligand. nih.gov The rigidity of ECL3, conferred by proline residues like Pro310, is also essential for efficient PAR-4 activation. nih.gov
Table 1: Key Amino Acid Residues in PAR-4 Activation
| Residue | Location | Postulated Role in Activation | Citation |
|---|---|---|---|
| Asp230 | Extracellular Loop 2 (ECL2) | Part of a critical anionic cluster for receptor activation. | nih.gov |
| His162 | Transmembrane Domain | Forms hydrogen bonds with ligands in the binding pocket. | nih.gov |
| Tyr255 | Transmembrane Domain | Forms hydrogen bonds with ligands in the binding pocket. | nih.gov |
| Thr153 | Ligand Binding Site (TM3/TM7) | Interacts with the agonist peptide; mutation decreases signaling. | nih.gov |
| Pro310 | Extracellular Loop 3 (ECL3) | Confers rigidity to ECL3, essential for the "gatekeeper" function. | nih.gov |
Comparative Analysis of Tethered Ligand and Exogenous Peptide Binding Modes
PAR-4 can be activated by its endogenous tethered ligand (unmasked by protease cleavage) or by exogenous synthetic peptides like this compound. While both trigger receptor signaling, their modes of interaction and the resulting cellular responses show subtle but important differences.
The native tethered ligand is effectively anchored to the receptor, creating a very high local concentration, estimated to be as high as 0.4 mM. nih.gov This makes the receptor difficult to inhibit when activated by its natural mechanism. Exogenous peptides, in contrast, are administered in solution and must find the binding pocket from the extracellular space. This difference in presentation may explain why mutations in the receptor can have a greater impact on signaling initiated by a synthetic activating peptide compared to signaling initiated by thrombin-induced tethering. nih.gov
Furthermore, as noted, the binding sites may not be identical. The tethered ligand is thought to engage a deeper pocket within the transmembrane bundle, whereas exogenous peptides may bind more superficially. nih.gov This is supported by broader studies on G-protein coupled receptors (GPCRs), where tethering a ligand can bypass the need for a high-affinity interaction between the ligand and the receptor's extracellular domain by effectively concentrating the ligand in close proximity to the receptor's core. nih.gov
Computational Approaches in PAR-4 Structure-Function Investigation
The absence of a high-resolution crystal structure for PAR-4 has made computational modeling an indispensable tool for understanding its function. Homology modeling, using the structures of related GPCRs like PAR1 and PAR2 as templates, has been crucial for building three-dimensional models of the PAR-4 receptor. nih.govnih.gov
These models have been instrumental in:
Identifying the Ligand Binding Site: Computational docking simulations, combined with experimental data, have helped delineate the LBS within the TM3 and TM7 domains. nih.gov
Predicting Ligand-Residue Interactions: Molecular modeling predicted the key interaction between Gly48 of the tethered ligand and Thr153 of the receptor, a prediction later validated by mutagenesis studies. nih.gov
Virtual Screening: Structure-based virtual screening of massive chemical libraries against PAR-4 homology models has led to the discovery of novel antagonists. This process involves docking millions of virtual compounds into the modeled binding pocket to predict which ones might bind, leading to the identification of residues like His162 and Tyr255 as key interaction points. nih.govnih.gov
Understanding Activation Dynamics: Modeling has provided insights into the conformational changes required for activation, such as the "out" position that ECL3 must adopt to allow the tethered ligand to access the binding site. nih.gov
These computational methods, often used in an iterative cycle with experimental validation (such as site-directed mutagenesis), continue to be a powerful approach for probing the structure-function relationships of the PAR-4 receptor and for the rational design of new modulators. nih.gov
Table 2: Structure-Activity Relationships of PAR-4 Agonist Peptides
| Peptide Sequence | Key Features and Activity | Citation |
|---|---|---|
| GYPGKF | Based on the native tethered ligand sequence; has limited potency. | nih.govmdpi.com |
| AYPGKF-NH2 (PAR-4 Agonist Peptide, amide) | Substitution of Glycine (G) with Alanine (A) at position 1 results in ~10-fold higher potency than GYPGKF. It is a selective activator of PAR-4. | nih.govmdpi.com |
| A-Phe(4-F)-PGWLVKNG | An optimized peptide with a 4-fluoro-phenylalanine substitution. Shows a 27-fold potency improvement over AYPGKF in calcium mobilization assays. | |
| AYPGKF | The Tyrosine (Y) at position 2 is important for selectivity. Substituting it with Phenylalanine can produce peptides that also activate PAR1. | mdpi.com |
Preclinical Research Applications and Biological Implications
Investigation of Coagulation and Thrombotic Processes
The activation of PAR-4 by its agonist peptide is a key area of research in hemostasis and thrombosis. Thrombin, a central enzyme in the coagulation cascade, activates platelets through the cleavage of PAR-1 and PAR-4. nih.govnih.gov While PAR-1 mediates the initial, rapid platelet response to low thrombin concentrations, PAR-4 is responsible for a more sustained signaling at higher thrombin concentrations, contributing significantly to thrombus formation and stability. nih.govmdpi.com
Enhancement of Coagulation Cascade Responsiveness
Preclinical studies utilize the PAR-4 agonist peptide to investigate how the coagulation cascade's responsiveness is amplified. Activation of PAR-4 contributes to the pro-coagulant activity of platelets, which is a critical component of the coagulation cascade. mdpi.com Research in this area explores how PAR-4 signaling enhances the surface expression of molecules necessary for the assembly of coagulation factor complexes, thereby accelerating the clotting process.
Mechanistic Studies of Platelet Activation and Aggregation
The PAR-4 agonist peptide is a cornerstone in the mechanistic elucidation of platelet activation and aggregation. It has been demonstrated that this peptide can induce platelet aggregation, although the response may differ in magnitude compared to thrombin. nih.govresearchgate.net For instance, the peptide AYPGKF-NH2, a commonly used PAR-4 agonist, has been shown to initiate PAR-4-dependent platelet aggregation. researchgate.net Furthermore, the agonist peptide stimulates the production of thromboxane (B8750289) by human platelets. anaspec.comgenscript.com
Table 1: Effects of PAR-4 Agonist Peptides on Platelet Aggregation
| Agonist | Species | Effect on Platelet Aggregation | Reference |
| AYPGKF-NH2 | Rat | Initiated PAR-4-dependent platelet aggregation | researchgate.net |
| GYPGKF-NH2 | Rat | Active in platelet aggregation assay | nih.gov |
| AYPGKF-NH2 | Human, Rat | Active in platelet aggregation assay | nih.gov |
| GYPGQV-NH2 | Human, Rat | Active in platelet aggregation assay | nih.gov |
Research in Inflammatory and Nociceptive Pathways
Beyond its role in hemostasis, PAR-4 has emerged as a significant player in inflammation and pain signaling. The PAR-4 agonist peptide has been pivotal in uncovering these functions, demonstrating the receptor's involvement in modulating inflammatory responses and nociception.
Modulation of Inflammatory Mediator Expression in Experimental Models
In various experimental models, the PAR-4 agonist peptide has been shown to influence the expression of inflammatory mediators. For example, in a rat model of inflammatory bowel disease, intracolonic administration of a PAR-4 agonist peptide was found to downregulate inflammatory mediators in mast cells, suggesting a role for PAR-4 in modulating gut inflammation. glpbio.com However, the effects can be dose-dependent, with higher doses of a PAR-4 agonist potentially inducing inflammation. nih.gov
Influence on Mast Cell Responses and Activity
The PAR-4 agonist peptide has been used to investigate the role of PAR-4 in mast cell function. Mast cells are key effector cells in allergic and inflammatory responses, and their activation leads to the release of a variety of pro-inflammatory mediators. Studies using the PAR-4 agonist have shown that PAR-4 activation can trigger mast cell degranulation and the release of inflammatory substances, thereby contributing to inflammatory processes. glpbio.com
Table 2: Effects of PAR-4 Agonist Peptide in Inflammatory and Nociceptive Models
| Experimental Model | Effect of PAR-4 Agonist | Finding | Reference |
| Rat Paw Edema | Intraplantar injection | Induced inflammatory response | nih.gov |
| Rat Model of Inflammatory Bowel Disease | Intracolonic administration | Downregulated inflammatory mediators in mast cells through the MAPK signaling pathway | glpbio.com |
| Mouse Model of Visceral Pain | Intracolonic administration | Reduced visceromotor response to colorectal distension at sub-inflammatory doses | nih.gov |
| Rat Sensory Neurons | In vitro application | Inhibited calcium mobilization evoked by KCl and capsaicin | nih.gov |
Reversal of Visceral Hypersensitivity in Animal Models
Recent studies have highlighted the potential of PAR-4 Agonist Peptide, amide TFA, specifically the active sequence AYPGKF-NH2, in mitigating visceral hypersensitivity, a hallmark of conditions like Irritable Bowel Syndrome (IBS). In animal models, intracolonic administration of this PAR-4 agonist has been shown to significantly reduce the visceromotor response to colorectal distension, indicating an analgesic effect. nih.gov This effect is particularly noteworthy as it has been observed to reverse the hypersensitivity induced by agonists of PAR-2 and the Transient Receptor Potential Vanilloid-4 (TRPV4) channel, both of which are implicated in the generation of visceral pain. nih.gov
The analgesic properties of the PAR-4 agonist appear to be dose-dependent. While lower, sub-inflammatory doses produce a reduction in visceral pain, higher concentrations can lead to increased visceral sensitivity and mild inflammation, suggesting a complex regulatory role for PAR-4 in the gut. nih.gov This dual effect underscores the importance of careful dose-response studies in preclinical models to delineate the therapeutic window for potential clinical applications. The ability of the PAR-4 agonist to counteract hypersensitivity induced by other pro-nociceptive mediators suggests a potential feedback mechanism where PAR-4 activation can dampen excessive pain signaling in the colon. nih.gov
Insights into Neurogenic Inflammation Mechanisms
The interplay between the nervous and immune systems, known as neurogenic inflammation, is a critical component of many inflammatory conditions. Research utilizing this compound is beginning to unravel the role of PAR-4 in this process. Studies have demonstrated that PAR-4 is expressed in sensory neurons that innervate the colon and co-localizes with PAR-2 and TRPV4, key receptors involved in pain and inflammation. nih.gov
Activation of PAR-4 on these sensory neurons by its agonist has been shown to inhibit the intracellular calcium mobilization triggered by PAR-2 and TRPV4 agonists. nih.gov This finding provides a potential mechanism for the observed analgesic effects in visceral hypersensitivity models. By dampening the excitability of sensory neurons, the PAR-4 agonist can effectively reduce the release of pro-inflammatory neuropeptides like substance P (SP) and calcitonin gene-related peptide (CGRP), which are key drivers of neurogenic inflammation. The activation of PARs, including PAR-4, has been linked to the release of these neuropeptides, which contribute to the development of cutaneous neurogenic inflammation in various skin diseases. nih.gov The ability of the PAR-4 agonist to modulate the activity of these sensory nerve fibers highlights its potential as a tool to study and potentially control neurogenic inflammatory responses.
Contributions to Cellular Immunology and Macrophage Biology
Macrophages, key players in the innate immune system, are significantly influenced by the activation of PAR-4. The use of this compound in in vitro studies has provided a deeper understanding of how this receptor modulates macrophage function in the context of an inflammatory challenge, such as exposure to lipopolysaccharide (LPS), a component of Gram-negative bacteria.
Effects on Macrophage Phagocytic Activity
Research has revealed a nuanced role for PAR-4 in regulating the phagocytic capacity of macrophages. In studies using murine peritoneal macrophages, the PAR-4 agonist peptide AYPGKF-NH2 was found to impair both basal and LPS-induced phagocytosis of zymosan particles, a yeast-derived pathogen-associated molecular pattern. nih.gov This inhibitory effect was reversed by a PAR-4 antagonist, confirming the specificity of the interaction. nih.gov
| Treatment Group | Phagocytic Index |
| Control (Medium alone) | 100% |
| LPS (10 µg/mL) | ~150% |
| AYPGKF-NH2 (30 µM) | ~75% |
| LPS + AYPGKF-NH2 | ~100% |
This interactive table is based on data from studies investigating the effect of the PAR-4 agonist peptide AYPGKF-NH2 on the phagocytic index of murine peritoneal macrophages. The values are representative of the reported findings.
These findings suggest a complex regulatory mechanism where PAR-4 activation can down-modulate the phagocytic response of macrophages, potentially to prevent an overexuberant inflammatory reaction.
Regulation of Nitric Oxide and Reactive Oxygen Species Production
In contrast to its effect on phagocytosis, the PAR-4 agonist peptide has been shown to enhance the production of key antimicrobial molecules by macrophages. Co-incubation of murine macrophages with AYPGKF-NH2 and LPS resulted in a significant increase in the production of nitric oxide (NO) and reactive oxygen species (ROS) compared to stimulation with LPS alone. nih.gov This was accompanied by an increased expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an immune response. nih.gov This suggests that PAR-4 activation can amplify the cytotoxic and microbicidal capacity of macrophages when they encounter a bacterial stimulus.
Modulation of Inflammatory Factor Expression in Immune Cells
The influence of PAR-4 activation extends to the regulation of cytokine production by immune cells. In LPS-stimulated murine macrophages, the PAR-4 agonist peptide AYPGKF-NH2 was found to decrease the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov Conversely, the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) was not significantly affected by the PAR-4 agonist in the same experimental setup. researchgate.net This selective modulation of cytokine expression suggests that PAR-4 activation can skew the immune response towards a more pro-inflammatory phenotype by downregulating a key anti-inflammatory mediator.
| Cytokine | Effect of AYPGKF-NH2 on LPS-stimulated Macrophages |
| IL-10 | Decreased Production |
| TNF-α | No Significant Change |
This interactive table summarizes the observed effects of the PAR-4 agonist peptide AYPGKF-NH2 on the production of key inflammatory cytokines by LPS-stimulated murine macrophages.
Impact on NF-κB Transcriptional Activity
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation, and its activation is crucial for the expression of many pro-inflammatory genes. Research has demonstrated that the PAR-4 agonist peptide AYPGKF-NH2 can enhance the activation of NF-κB in macrophages. nih.gov Specifically, co-treatment of macrophages with the PAR-4 agonist and LPS led to an increased translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. nih.gov This nuclear translocation is a critical step in NF-κB activation, allowing it to bind to DNA and initiate the transcription of target genes, including those for iNOS and pro-inflammatory cytokines. This finding provides a molecular mechanism through which the PAR-4 agonist can potentiate the inflammatory response in macrophages.
Explorations in Oncology Research
Investigation of Potential Tumor Suppressor Effects
Preclinical studies have highlighted the potential of PAR-4 activation as a tumor-suppressing strategy. Research in esophageal squamous cell carcinoma (ESCC) demonstrates that activation of PAR-4 can inhibit cancer cell proliferation and induce apoptosis, suggesting a therapeutic potential for this pathway. nih.gov The mechanism is linked to the finding that lower expression of PAR-4 is associated with the development of ESCC. nih.gov By activating PAR-4, the peptide may help to counteract the molecular changes that drive the growth of these tumors. nih.gov
Influence on DNA Methyltransferase 1 (DNMT1) and Histone Deacetylase 2 (HDAC2) Expression
A key aspect of the tumor suppressor function of PAR-4 activation lies in its ability to modulate the expression of crucial epigenetic regulators. Specifically, treatment of ESCC cell lines with a PAR-4 activating peptide has been shown to downregulate the expression of DNA methyltransferase 1 (DNMT1) and histone deacetylase 2 (HDAC2). glpbio.comnih.gov These enzymes are often overexpressed in cancers and contribute to the silencing of tumor suppressor genes.
The table below summarizes the observed effects of PAR-4 activation on DNMT1 and HDAC2 expression in ESCC cell lines.
| Cell Line | Treatment | Effect on DNMT1 Expression | Effect on HDAC2 Expression | Reference |
| EC109 | PAR-4 Activating Peptide | Downregulation | Downregulation | nih.gov |
| TE-1 | PAR-4 Activating Peptide | Downregulation | Downregulation | nih.gov |
This targeted downregulation of DNMT1 and HDAC2 by PAR-4 activation presents a promising avenue for cancer therapy, as it could lead to the re-expression of silenced tumor suppressor genes.
Regulation of p16 Tumor Suppressor Protein Expression
The downregulation of DNMT1 and HDAC2 by PAR-4 activation has a direct and significant consequence on the expression of the p16 tumor suppressor protein. nih.gov The p16 protein plays a critical role in cell cycle regulation, and its inactivation is a common event in many cancers. Studies have shown that activation of PAR-4 leads to a significant increase in both p16 protein and mRNA levels in ESCC cells. nih.gov
Furthermore, chromatin immunoprecipitation-PCR (ChIP-PCR) data has confirmed that treating ESCC cells with a PAR-4 activating peptide markedly suppresses the binding of DNMT1 and HDAC2 to the p16 promoter. nih.gov This provides a mechanistic link between PAR-4 activation and the upregulation of this key tumor suppressor. Conversely, silencing the PAR-4 gene results in increased levels of DNMT1 and HDAC2 and a subsequent reduction in p16 expression. nih.gov
The interplay between PAR-4, DNMT1, HDAC2, and p16 is further influenced by the MAPK signaling pathway. Activation of PAR-4 increases the phosphorylation of p38/ERK, and activators of this pathway enhance the effects of PAR-4 activation on DNMT1, HDAC2, and p16 expression. nih.gov Conversely, inhibitors of the p38/ERK pathway can reverse these effects. nih.gov
Role of PAR-4 Activation in Thrombin-Induced Carcinogenesis
Thrombin, a key component of the coagulation cascade, has been implicated in tumor growth and metastasis through the activation of PARs. nih.gov In the context of colon cancer, the effects of thrombin have been shown to be mediated by functional PAR-4. nih.gov The PAR-4 agonist peptide can mimic the proliferative effects of thrombin on colon cancer cells, leading to a significant increase in cell number. nih.gov This suggests that PAR-4 is a crucial receptor through which thrombin exerts its influence on colon carcinogenesis. nih.gov
The activation of PAR-4 by thrombin can accelerate tissue factor-induced thrombin generation on the surface of vascular smooth muscle cells, thereby enhancing the coagulation response. glpbio.com This connection between the coagulation system and cancer progression highlights the multifaceted role of PAR-4 in the tumor microenvironment.
Methodological Frameworks in Par 4 Agonist Peptide, Amide Tfa Research
In Vitro Experimental Systems
In vitro experimental systems provide a controlled environment to dissect the specific molecular interactions and cellular consequences of PAR-4 activation by its agonist peptide. These assays are fundamental for characterizing the peptide's potency, selectivity, and mechanism of action.
Cell-Based Calcium Signaling Assays for Receptor Activation
Activation of Protease-Activated Receptor 4 (PAR-4) by its agonist peptide typically leads to an increase in intracellular calcium concentration ([Ca2+]i), a key second messenger in many signaling pathways. Cell-based calcium signaling assays are therefore a primary method for quantifying receptor activation.
A common approach involves loading cells expressing PAR-4 with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM. nih.govresearchgate.netmoleculardevices.comfishersci.com These dyes exhibit a significant increase in fluorescence intensity upon binding to free calcium. The change in fluorescence is monitored in real-time using a fluorometric imaging plate reader or a fluorescence microscope.
Experimental Workflow:
Cell Culture: Cells endogenously expressing PAR-4 (e.g., human platelets) or engineered cell lines (e.g., HEK293 cells) are cultured in multi-well plates. nih.govresearchgate.net
Dye Loading: The cells are incubated with a loading buffer containing the acetoxymethyl (AM) ester form of the calcium indicator dye. The AM ester allows the dye to passively diffuse across the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm. moleculardevices.comfishersci.com
Agonist Stimulation: After a brief incubation period to allow for dye loading and de-esterification, the PAR-4 agonist peptide, amide TFA is added to the wells.
Signal Detection: The fluorescence intensity is measured before and after the addition of the agonist. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation. researchgate.net
The data obtained from these assays can be used to generate dose-response curves and determine the potency of the PAR-4 agonist peptide, often expressed as the half-maximal effective concentration (EC50).
Table 1: Representative Findings from Calcium Signaling Assays
| Agonist | Cell Type | Calcium Indicator | Observed Effect | Reference |
|---|---|---|---|---|
| PAR-4 Agonist Peptide (AYPGKF-NH2) | Human Platelets | Fura-2 AM | Increased intracellular calcium mobilization | researchgate.net |
Platelet Aggregation Assays Utilizing Light-Transmission Aggregometry
Platelets play a crucial role in hemostasis and thrombosis, and PAR-4 is a key receptor mediating platelet activation by thrombin. Platelet aggregation assays are therefore a physiologically relevant method to assess the functional consequences of PAR-4 activation. Light-transmission aggregometry (LTA) is the gold-standard technique for this purpose. nih.govpractical-haemostasis.complateletservices.com
LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are in suspension and scatter light, resulting in low light transmission. Upon addition of an agonist like the PAR-4 agonist peptide, platelets change shape and aggregate, leading to a decrease in light scattering and a corresponding increase in light transmission. nih.govpractical-haemostasis.com
Methodological Steps:
PRP Preparation: Whole blood is collected in an anticoagulant and centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells. practical-haemostasis.com
Assay Setup: The PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer. A baseline light transmission is established. practical-haemostasis.com
Agonist Addition: The this compound is added to the PRP, and the change in light transmission is recorded over time. nih.gov
Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmission. This allows for the determination of the agonist's potency and efficacy in inducing platelet aggregation. nih.gov
Table 2: Research Findings from Platelet Aggregation Assays
| Agonist Peptide | Assay | Key Finding | Reference |
|---|---|---|---|
| A-Phe(4-F)-PGWLVKNG | Platelet-rich plasma aggregation assay using light-transmission aggregometry | Demonstrated an EC50 value of 3.4 µM, 16-fold more potent than AYPGKF. | nih.gov |
Quantitative β-Arrestin Recruitment Assays
G protein-coupled receptors (GPCRs), upon activation, not only couple to G proteins but can also recruit β-arrestins. This recruitment leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades. Quantitative β-arrestin recruitment assays are therefore employed to investigate this aspect of PAR-4 signaling.
A prominent method for studying β-arrestin recruitment is the PathHunter® assay. nih.gov This is a cell-based enzyme fragment complementation assay. In this system, the PAR-4 receptor is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced interaction of PAR-4 and β-arrestin, the two enzyme fragments are brought into close proximity, forming an active enzyme that generates a chemiluminescent signal. nih.govyoutube.com
Interestingly, research indicates that agonist-induced internalization of PAR-4 can occur independently of β-arrestin. Studies using mouse embryonic fibroblasts from β-arrestin 1,2 double knock-out mice have shown that PAR-4 internalization still occurs upon agonist stimulation, suggesting a clathrin-mediated but β-arrestin-independent mechanism. youtube.com
Table 3: Findings on β-Arrestin Recruitment in PAR-4 Signaling
| Experimental System | Key Finding | Implication | Reference |
|---|---|---|---|
| Mouse embryonic fibroblasts (β-arrestin 1,2 double knock-out) | Agonist-induced internalization of PAR-4 was not prevented. | PAR-4 internalization can proceed via a β-arrestin-independent pathway. | youtube.com |
Biochemical Assays for MAPK Pathway Activation Monitoring
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade downstream of many GPCRs, including PAR-4. Activation of this pathway plays a role in various cellular processes such as inflammation, proliferation, and differentiation. Biochemical assays that monitor the activation of the MAPK pathway are used to further delineate the signaling consequences of PAR-4 agonism.
A primary method to assess MAPK pathway activation is through Western blotting to detect the phosphorylation of key pathway components. The MAPK cascade involves a series of kinases, including Raf, MEK, and ERK. The activation of these kinases is dependent on their phosphorylation. Therefore, using antibodies specific to the phosphorylated forms of these proteins allows for a direct measure of pathway activation. mdpi.comnih.gov
Multiplex assays, such as the Bio-Plex Pro™ Cell Signaling Assays, offer a more high-throughput approach to simultaneously measure the phosphorylation status of multiple proteins within the MAPK and other signaling pathways. bioradiations.com
Research has indicated that the this compound can inhibit inflammatory responses through the downregulation of inflammatory mediators via the MAPK signaling pathway in a rat model. researchgate.netfishersci.com
Table 4: Methods for Monitoring MAPK Pathway Activation
| Assay Type | Principle | Key Proteins Monitored | Reference |
|---|---|---|---|
| Western Blotting | Separation of proteins by size, followed by detection with specific antibodies. | Phospho-ERK, Phospho-JNK, Phospho-p38 | mdpi.com |
In Vivo Animal Models for Investigating this compound Activity
To understand the physiological effects of the this compound in a complex living system, researchers utilize in vivo animal models. These models are essential for evaluating the compound's effects on systemic processes and for assessing its potential as a therapeutic agent.
Rodent Models for Colorectal Distension and Visceral Pain Studies
Visceral pain, particularly that originating from the gastrointestinal tract, is a significant clinical issue. Rodent models of colorectal distension (CRD) are widely used to study visceral sensitivity and the effects of potential analgesic compounds. nih.gov
In this model, a small balloon is inserted into the colon of a rat or mouse and is inflated to specific pressures or volumes. The animal's response to this noxious stimulus is then measured, typically by recording the visceromotor response (VMR), which involves the contraction of abdominal muscles and is quantified using electromyography (EMG). nih.govresearchgate.net
Studies have shown that intracolonic administration of the this compound can modulate visceral pain responses in mice. Specifically, it has been observed to reverse visceral hypersensitivity in a model using SCID (Severe Combined Immunodeficient) mice, which exhibit an exaggerated response to CRD compared to control mice. nih.govmoleculardevices.complateletservices.combiophysics-reports.org The activation of PAR-4 in the colon appears to have an antinociceptive effect, reducing the pain response to colorectal distension. nih.govresearchgate.net
Table 5: Findings from Rodent Colorectal Distension Studies
| Animal Model | Intervention | Outcome | Reference |
|---|---|---|---|
| SCID Mice | Intracolonic administration of PAR-4 agonist peptide | Reversed hypersensitivity to colorectal distension. | nih.govmoleculardevices.complateletservices.combiophysics-reports.org |
Experimental Models for Studying Bladder Hypersensitivity
PAR-4 activation is a key mechanism in studying bladder pain and hypersensitivity, which are prominent symptoms of conditions like Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS). researchgate.netmdpi.com Researchers have developed specific experimental models in rodents to investigate these phenomena.
A widely used model involves the intravesical instillation of this compound into the mouse bladder. glpbio.comresearchgate.net This procedure is designed to elicit bladder hyperalgesia (BHA), a condition of heightened pain sensitivity. researchgate.net The protocol typically involves anesthetizing the mice, emptying the bladder via a transurethral catheter, and then instilling the PAR-4 agonist peptide. glpbio.comresearchgate.net A scrambled, inactive peptide is often used as a control. researchgate.net Following a recovery period, the mice are assessed for abdominal mechanical hypersensitivity using methods like the von Frey filament test. researchgate.net This model effectively induces a state of bladder hypersensitivity with minimal associated inflammation, allowing for the specific study of pain mechanisms. researchgate.net
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1 | Baseline abdominal von Frey (VF) test. | Establish a baseline pain response. | researchgate.net |
| 2 | Anesthetize mouse and empty bladder via catheter. | Prepare for intravesical instillation. | glpbio.comresearchgate.net |
| 3 | Instill PAR-4 activating peptide (or scrambled control peptide) into the bladder for a set duration (e.g., 1 hour). | Activate intravesical PAR-4 receptors to induce hypersensitivity. | researchgate.net |
| 4 | Collect intravesical fluid and allow the mouse to recover. | Analyze fluid for biomarkers; prepare for post-treatment assessment. | researchgate.net |
| 5 | Perform follow-up VF test and record micturition parameters. | Measure the change in abdominal sensitivity and urinary function to quantify BHA. | researchgate.net |
Peptide Library Screening and Optimization Methodologies
The development of potent and selective PAR-4 agonist peptides often relies on sophisticated screening and chemical optimization techniques. These methods are essential for discovering novel peptide sequences and enhancing their activity and stability. tandfonline.comnih.gov
Phage display is a powerful technique used to screen vast libraries of peptides for specific binding properties. nih.govneb.com This method has been successfully applied to identify novel and more potent PAR-4 agonist peptides. tandfonline.com The process involves creating a genetic fusion between a library of peptide variants and a bacteriophage coat protein, resulting in phages that "display" the peptides on their surface. neb.com
In one approach, a biased peptide library was constructed based on the known PAR-4 agonist peptide sequence AYPGKF. tandfonline.com The library, consisting of sequences like AYPGXXXXXX (where X is a random amino acid), was screened against the PAR-4 receptor. tandfonline.com Through iterative rounds of binding, washing, and amplification (a process known as biopanning), phage clones with high affinity for PAR-4 were selected and their corresponding peptide sequences identified. tandfonline.comnih.gov This methodology led to the discovery of new peptide sequences that served as the foundation for further chemical optimization. tandfonline.com
| Library Type | Base Sequence | Goal | Outcome | Reference |
|---|---|---|---|---|
| Biased Peptide Library | AYPGXXXXXX | Identify novel, potent PAR-4 agonist peptides. | Selection of phage clones with enhanced binding, leading to optimized peptides. | tandfonline.com |
Once initial peptide candidates are identified, chemical optimization strategies are employed to enhance their properties, such as potency, stability, and selectivity. nih.govrsc.org These strategies involve modifying the peptide's structure.
Common optimization techniques include:
Truncations and Positional Scanning: Systematically removing amino acids from the ends of a peptide (truncation) or replacing each amino acid position with various other natural and unnatural amino acids (positional scanning) helps to identify the core sequence required for activity and to discover substitutions that improve potency. tandfonline.com
Substitution with Unnatural Amino Acids: Incorporating amino acids not found in nature can increase resistance to enzymatic degradation and introduce novel chemical properties, leading to enhanced activity. tandfonline.comnih.gov For example, the optimization of a PAR-4 agonist involved using unnatural amino acids, which resulted in a peptide with a 16-fold improvement in potency. tandfonline.com
N- and C-Terminus Modification: Capping the N-terminus (e.g., with an acetyl group) or the C-terminus (e.g., with an amide group) can protect the peptide from degradation by exopeptidases and mimic the peptide bond context within a native protein, often improving stability. nih.govyoutube.com
Cyclization: Creating a cyclic peptide, either by forming a bond between the N- and C-termini or between amino acid side chains, constrains the peptide's conformation. rsc.org This pre-organization can reduce the entropic penalty of binding to the receptor, potentially increasing affinity and selectivity, as well as improving stability against proteolysis. rsc.orgresearchgate.net
| Strategy | Description | Benefit | Reference |
|---|---|---|---|
| Positional Scanning | Replacing each amino acid in a sequence with other amino acids (natural or unnatural). | Improves potency and identifies key residues for activity. | tandfonline.com |
| Terminus Capping | Modifying the N-terminus (acetylation) or C-terminus (amidation). | Increases stability by preventing enzymatic degradation. | nih.govyoutube.com |
| Cyclization | Forming a cyclic structure via backbone or side-chain linkages. | Enhances affinity, selectivity, and proteolytic stability. | rsc.orgresearchgate.net |
Computational and Structural Biology Approaches
Computational methods, particularly molecular docking, are invaluable for understanding the molecular interactions between PAR-4 and its agonists at an atomic level. researchgate.netcambridge.org
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (the peptide) when bound to a receptor (PAR-4) to form a stable complex. nih.govsilae.it This simulation helps elucidate the mechanism of molecular recognition and explores the relationship between the peptide's structure and its function. nih.gov
In the context of PAR-4, molecular docking and subsequent molecular dynamics simulations have been used to investigate the binding modes of both agonists and antagonists. researchgate.net These studies reveal key interactions, such as the formation of hydrogen bonds between the peptide and specific amino acid residues on the receptor. researchgate.net For instance, simulations have shown that the electronegative aspartic acid residues Asp230 and Asp235 in the extracellular loop 2 (ECL2) of PAR-4 are important for binding to the agonist peptide AYPGKF. researchgate.net Furthermore, these computational models can help explain the conformational changes the receptor undergoes upon agonist binding, which leads to its activation. researchgate.net
| Finding | Significance | Reference |
|---|---|---|
| Agonists form more hydrogen bonds with PAR-4 than antagonists. | Indicates a strong and specific interaction driving receptor activation. | researchgate.net |
| Aspartic acid residues (Asp230, Asp235) in ECL2 are critical for agonist binding. | Identifies key receptor sites for targeted drug design. | researchgate.net |
| Agonist binding leads to the breaking of specific "lock" switches (e.g., Try157-Tyr322) within the receptor. | Reveals the structural mechanism of PAR-4 activation. | researchgate.net |
Site-Directed Mutagenesis for Receptor Functional Characterization
Site-directed mutagenesis is a powerful technique for identifying specific amino acids in the PAR-4 receptor that are critical for its function. This method involves intentionally altering the DNA sequence that codes for the PAR-4 receptor to substitute specific amino acids. By observing how these mutations affect the receptor's response to an agonist, researchers can map the key residues involved in binding and activation.
Early studies using this technique were fundamental in confirming the mechanism of PAR-4 activation. For instance, a mutation at the putative protease cleavage site (Arg-47 to Ala) rendered the receptor unresponsive to activation by proteases like thrombin and trypsin. However, the receptor with this mutation could still be activated by a synthetic peptide mimicking the tethered ligand, such as GYPGQV, confirming that this peptide directly interacts with the receptor to induce signaling. nih.gov This demonstrates that the cleavage is necessary to expose the tethered ligand, which then acts as the true agonist.
More recent research has utilized site-directed mutagenesis to pinpoint specific residues in the extracellular loops of PAR-4 that are crucial for agonist binding and signaling. For example, studies have identified Asp230 in the second extracellular loop as a critical residue for PAR-4 activation by both the tethered ligand and synthetic agonist peptides. nih.gov The functional response is often measured by monitoring downstream signaling events, such as calcium mobilization, after the mutated receptor is stimulated with a PAR-4 agonist. nih.govahajournals.org A significant reduction or loss of response in a mutated receptor points to the importance of the altered amino acid in the receptor's function. nih.gov This approach has also been used to study the impact of naturally occurring variations in the PAR-4 gene, such as the A120T variant, on receptor function and pharmacological responses. ahajournals.org
Homology Modeling of G-Protein Coupled Receptors (GPCRs)
Due to the challenges in obtaining high-resolution crystal structures of many GPCRs, including PAR-4, homology modeling has become an essential computational tool. acs.org This technique constructs a three-dimensional (3D) model of the PAR-4 receptor based on its amino acid sequence and the known structures of related proteins. nih.govnih.gov For GPCRs, templates often include structures of rhodopsin or other PAR family members like PAR1 and PAR2. nih.gov
Researchers can then use these models to perform molecular docking simulations with ligands like this compound. These simulations predict the most likely binding pose of the agonist within the receptor, highlighting potential interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.gov When combined with data from site-directed mutagenesis, homology models can provide a detailed and validated picture of the molecular interactions that govern agonist binding and receptor activation. nih.govacs.org For example, models have suggested that the tethered ligand binds to a region within the second extracellular loop, a hypothesis that has been supported by mutagenesis experiments. nih.gov
Virtual Screening for Novel Ligand Identification
Virtual screening is a computational method used to search large libraries of chemical compounds to identify new potential ligands for a target receptor like PAR-4. nih.govnih.gov This approach can be either structure-based or ligand-based. Structure-based virtual screening relies on the 3D structure of the receptor, often a homology model, to dock vast numbers of compounds into the binding site and predict their binding affinity. acs.orgnih.gov Ligand-based methods, on the other hand, use the chemical structures of known active molecules, such as PAR-4 agonist peptides, to find other compounds with similar properties. nih.gov
In a typical structure-based virtual screening workflow, millions of compounds from virtual libraries are computationally docked into the predicted binding pocket of a PAR-4 homology model. nih.gov These docking simulations are evaluated using scoring functions that rank the compounds based on their predicted binding energy and fit. mdpi.com The top-ranked compounds, or "hits," are then selected for experimental validation to confirm their activity at the PAR-4 receptor. nih.govresearchgate.net
This high-throughput approach has proven successful in identifying novel PAR-4 antagonists. acs.orgacs.org For instance, a virtual screen of an ultra-large chemical library against a PAR-4 homology model led to the discovery of a novel series of PAR-4 antagonists. acs.orgnih.gov Interestingly, these antagonists were effective against receptor activation by the natural protease thrombin but not by the synthetic PAR-4 agonist peptide, suggesting they may bind to a different site or stabilize a different receptor conformation. acs.org Virtual screening significantly accelerates the drug discovery process by efficiently filtering enormous chemical databases to a manageable number of promising candidates for further investigation. nih.govnih.gov
Advanced Research Directions and Future Perspectives
Advancing the Understanding of PAR-4's Role in Diverse Pathophysiological States
A critical future perspective involves expanding the comprehension of PAR-4's function across various disease contexts. The receptor's involvement is being investigated in several key areas of pathophysiology.
In the realm of inflammation and pain, PAR-4 has emerged as a significant target. Research using PAR-4 Agonist Peptide, amide TFA has demonstrated that PAR-4 activation can produce analgesic effects. medchemexpress.com In a preclinical model, SCID mice, which exhibit visceral hypersensitivity, showed a significant reversal of this condition following the administration of the PAR-4 agonist peptide. targetmol.combiocompare.com This suggests that PAR-4 may be part of an endogenous feedback loop that modulates visceral inflammatory pain. medchemexpress.com
In the cardiovascular system, PAR-4 is a key receptor on human platelets. anaspec.com While initial platelet activation by low thrombin concentrations is driven by PAR-1, higher thrombin levels lead to the activation of PAR-4, which is responsible for sustained signaling. nih.gov This positions PAR-4 as a critical mediator in thrombosis and hemostasis. Its ability to trigger thromboxane (B8750289) production further underscores its importance in platelet aggregation. anaspec.com
The table below summarizes key research findings regarding the role of PAR-4 in different conditions.
| Pathophysiological State | Research Finding | Model System | Reference Compound(s) |
| Visceral Pain/Inflammation | Activation of PAR-4 reverses colorectal hypersensitivity, suggesting an analgesic role. | SCID Mice | This compound |
| Cardiovascular/Thrombosis | Activation of PAR-4 on platelets stimulates thromboxane production, contributing to sustained platelet aggregation. | Human Platelets | PAR-4 Agonist Peptide, amide |
Rational Design and Development of Next-Generation PAR-4 Modulators
The development of new PAR-4 modulators is a significant focus of future research, moving beyond simple agonists and antagonists to create molecules with highly specific and potentially biased signaling profiles. The rational design of these next-generation compounds relies on a deep understanding of the receptor's three-dimensional structure and its interaction with various ligands. oncodaily.com
A major challenge in developing small-molecule PAR-4 inhibitors is the nature of its activation. nih.gov The natural tethered ligand is part of the receptor itself, resulting in a very high effective local concentration that is difficult for competing molecules to overcome. nih.gov Despite this, several scaffolds for PAR-4 antagonists have been identified. nih.gov
Future strategies for rational design will incorporate several advanced approaches:
Structure-Based Design: Utilizing high-resolution structural data of the PAR-4 receptor to identify not only the primary (orthosteric) binding site but also allosteric sites that could be targeted to modulate receptor function. oncodaily.com
Computational Screening: Employing large-scale virtual screening of chemical libraries to identify novel chemical scaffolds that can serve as starting points for optimization. nih.gov
The ultimate goal is to develop biased modulators that can selectively activate therapeutic signaling pathways (e.g., anti-inflammatory pathways) while avoiding those that cause unwanted effects. This requires a synergistic approach, combining computational design with detailed kinetic and functional cell-based assays.
Q & A
Q. How to validate PAR-4 agonist specificity in complex co-culture systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
